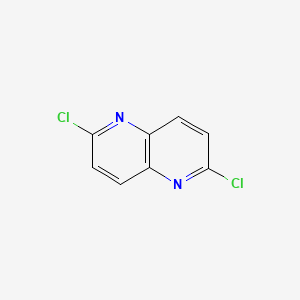

2,6-Dichloro-1,5-naphthyridine

CAS No.: 27017-66-9

Cat. No.: VC3701772

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27017-66-9 |

|---|---|

| Molecular Formula | C8H4Cl2N2 |

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 2,6-dichloro-1,5-naphthyridine |

| Standard InChI | InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H |

| Standard InChI Key | GMQKLOANTBSSHU-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC2=C1N=C(C=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=NC2=C1N=C(C=C2)Cl)Cl |

Introduction

Structural Characteristics and Basic Properties

2,6-Dichloro-1,5-naphthyridine contains a 1,5-naphthyridine core, which consists of two fused six-membered rings with nitrogen atoms at positions 1 and 5. The compound is distinguished by chlorine substituents at positions 2 and 6, which significantly influence its reactivity and biological properties. The molecular formula of this compound is C₈H₄Cl₂N₂, with a molecular weight of approximately 199 g/mol (similar to the related 2,5-dichloro-1,6-naphthyridine which has a molecular weight of 199.03 g/mol) .

| Property | Expected Value |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chloroform |

| Stability | Stable under normal laboratory conditions |

| Storage | Recommended at 2-8°C under inert atmosphere |

Synthetic Methods

General Synthetic Approaches

The synthesis of 2,6-Dichloro-1,5-naphthyridine typically follows similar methods to those employed for other substituted 1,5-naphthyridines. Based on the available literature on related compounds, several synthetic strategies can be applied:

Cyclization Methods

Cyclization reactions represent one of the most common approaches for synthesizing the 1,5-naphthyridine scaffold. For 2,6-dichloro-1,5-naphthyridine, this could involve starting from appropriately substituted pyridine derivatives that undergo cyclization to form the bicyclic naphthyridine system .

Chlorination of 1,5-Naphthyridine

Direct chlorination of 1,5-naphthyridine can be performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chlorine atoms at the desired positions .

Reactivity and Chemical Transformations

The reactivity of 2,6-Dichloro-1,5-naphthyridine is primarily defined by its heterocyclic nature and the presence of the two chlorine substituents, which serve as excellent leaving groups for various substitution reactions.

Nucleophilic Substitution Reactions

Biological Activities and Medicinal Applications

| Biological Activity | Potential Application |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Anticancer | Development of antineoplastic agents |

| Anti-inflammatory | Management of inflammatory conditions |

| Antiparasitic | Treatment of parasitic infections |

| Antiviral | Development of antiviral therapeutics |

The 1,5-naphthyridine scaffold is associated with a wide range of biological activities, making compounds like 2,6-Dichloro-1,5-naphthyridine promising candidates for drug discovery .

Structure-Activity Relationships

The biological activities of naphthyridines are strongly influenced by the nature and position of substituents on the heterocyclic scaffold. The presence of chlorine atoms at positions 2 and 6 in 2,6-Dichloro-1,5-naphthyridine likely influences its interaction with biological targets, potentially enhancing certain activities or modifying its pharmacokinetic properties.

The chlorine substituents can engage in halogen bonding with biological targets, potentially enhancing binding affinity and selectivity. Additionally, these substituents can be replaced through medicinal chemistry approaches to develop analogs with optimized properties .

Applications in Material Science

Ligands in Coordination Chemistry

2,6-Dichloro-1,5-naphthyridine, with its nitrogen atoms at positions 1 and 5, can serve as a bidentate ligand for various metal ions. The resulting metal complexes may exhibit interesting catalytic, photophysical, or biological properties:

| Metal Ion | Potential Application of Metal Complex |

|---|---|

| Platinum | Anticancer activity |

| Ruthenium | Photosensitizers for solar cells |

| Palladium | Catalysts for cross-coupling reactions |

| Copper | Antimicrobial activity |

Molecular Mechanisms of Action

The molecular mechanisms through which 2,6-Dichloro-1,5-naphthyridine and its derivatives might exert their biological effects are varied and depend on the specific biological target. Based on the known mechanisms of related compounds, possible modes of action include:

Enzyme Inhibition

Naphthyridine derivatives can inhibit various enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. This mechanism is particularly relevant for their potential antimicrobial, anticancer, and anti-inflammatory activities.

Interaction with DNA

Some naphthyridine derivatives can interact with DNA through intercalation or groove binding, potentially interfering with DNA replication, transcription, or repair processes. This interaction can contribute to their anticancer and antimicrobial activities .

Modulation of Cell Signaling

Naphthyridines may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. These effects can impact cell proliferation, differentiation, and survival, contributing to their diverse biological activities.

Future Research Directions

Synthesis and Characterization

Further research is needed to develop efficient and scalable synthetic methods for 2,6-Dichloro-1,5-naphthyridine and to fully characterize its physical, chemical, and biological properties. Advanced spectroscopic techniques and computational methods can provide valuable insights into its structural features and reactivity.

Biological Evaluation

Comprehensive biological evaluation of 2,6-Dichloro-1,5-naphthyridine and its derivatives is essential to understand their therapeutic potential and to identify specific biological targets and mechanisms of action. This evaluation should include in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties.

Structure-Activity Relationship Studies

Systematic structure-activity relationship studies can guide the rational design of 2,6-Dichloro-1,5-naphthyridine derivatives with enhanced biological activities or improved physicochemical properties. These studies would involve the synthesis and evaluation of a series of analogs with various substituents at different positions of the naphthyridine scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume